Benzenamine, N-ethyl-2-methyl-5-nitro-
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Overview
Description
N-Ethyl-5-nitro-o-toluidine is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.208 g/mol . It is a derivative of o-toluidine, characterized by the presence of an ethyl group and a nitro group on the aromatic ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-5-nitro-o-toluidine can be synthesized through a multi-step process involving nitration and alkylation reactions. The general synthetic route includes:
Nitration: The nitration of o-toluidine to produce 5-nitro-o-toluidine.
Alkylation: The ethylation of 5-nitro-o-toluidine to yield N-Ethyl-5-nitro-o-toluidine.
Industrial Production Methods
Industrial production of N-Ethyl-5-nitro-o-toluidine typically involves large-scale nitration and alkylation processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of concentrated nitric acid for nitration and ethyl halides for alkylation .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-nitro-o-toluidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N-Ethyl-5-nitro-o-toluidine, such as amino derivatives and halogenated compounds .
Scientific Research Applications
N-Ethyl-5-nitro-o-toluidine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethyl-5-nitro-o-toluidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
o-Toluidine: A precursor to N-Ethyl-5-nitro-o-toluidine, used in the production of herbicides.
5-Nitro-o-toluidine: An intermediate in the synthesis of N-Ethyl-5-nitro-o-toluidine.
N-Ethyl-o-toluidine: A structurally similar compound without the nitro group.
Uniqueness
N-Ethyl-5-nitro-o-toluidine is unique due to the presence of both an ethyl and a nitro group on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Benzenamine, N-ethyl-2-methyl-5-nitro-, also known as 5-nitro-o-toluidine, is an organic compound with significant biological activity that has attracted attention in various fields, including medicinal chemistry and toxicology. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzenamine, N-ethyl-2-methyl-5-nitro- has the chemical formula C9H12N2O2 and features a nitro group (−NO2) attached to a toluidine structure. Its structural characteristics contribute to its biological activity, particularly in terms of its reactivity and interaction with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of Benzenamine, N-ethyl-2-methyl-5-nitro- can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. The nitro group is known to undergo reduction in biological systems, leading to the generation of reactive intermediates that can damage cellular components such as DNA and proteins .
- Carcinogenic Potential : There is evidence suggesting that compounds similar to Benzenamine, N-ethyl-2-methyl-5-nitro- may possess carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified certain nitroanilines as potential carcinogens based on their ability to induce tumors in animal models .
- Allergic Reactions : This compound has been implicated in allergic contact dermatitis, particularly in occupational settings where exposure to dye intermediates is common. Its ability to act as a hapten may trigger immune responses in sensitized individuals .
Cytotoxicity Studies
A study assessing the cytotoxic effects of 5-nitro-o-toluidine on human liver cells demonstrated a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 50 µM, indicating significant cytotoxic potential at relatively low concentrations .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human Liver Cells | 50 | Induction of oxidative stress |
Breast Cancer Cells | 30 | DNA damage via reactive intermediates |
Carcinogenicity Assessment
Research conducted by the National Toxicology Program indicated that exposure to certain nitroanilines could lead to increased incidence of tumors in rodent models. The study highlighted the need for further investigation into the long-term effects of Benzenamine, N-ethyl-2-methyl-5-nitro- on human health .
Allergic Contact Dermatitis
A case study reported multiple instances of allergic contact dermatitis among textile workers exposed to disperse dyes containing Benzenamine derivatives. Patch testing confirmed sensitivity to the compound, necessitating regulatory scrutiny regarding its use in consumer products .
Regulatory Status
Due to its potential hazards, Benzenamine, N-ethyl-2-methyl-5-nitro- is subject to strict regulatory controls in many countries. The European Chemicals Agency (ECHA) has classified it under various hazard categories due to its toxicological profile and potential environmental impact .
Properties
CAS No. |
56288-95-0 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-9-6-8(11(12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
JGBJNRPKVSUFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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